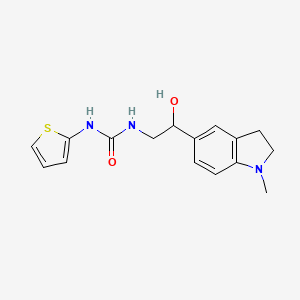

1-(2-Hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(thiophen-2-yl)urea

Beschreibung

Eigenschaften

IUPAC Name |

1-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c1-19-7-6-11-9-12(4-5-13(11)19)14(20)10-17-16(21)18-15-3-2-8-22-15/h2-5,8-9,14,20H,6-7,10H2,1H3,(H2,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXXACRJKLPNGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(2-Hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(thiophen-2-yl)urea is a synthetic compound that belongs to the class of ureas, characterized by the presence of a hydroxy group and an indoline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure

The compound's structure can be represented as follows:

This structure includes:

- A hydroxyethyl group which may enhance solubility and biological interactions.

- An indoline moiety that is known for its diverse biological properties.

- A thiophene ring, which contributes to the compound's reactivity and potential therapeutic effects.

Biological Activity Overview

The biological activity of 1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(thiophen-2-yl)urea can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits significant activity against various bacterial strains, including resistant strains. |

| Anticancer | Shows potential cytotoxic effects on cancer cell lines, indicating selective activity against tumor cells. |

| Anti-inflammatory | May possess properties that reduce inflammation, although specific studies are limited. |

Antimicrobial Activity

Research indicates that compounds similar to 1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(thiophen-2-yl)urea exhibit significant antimicrobial properties. For instance, derivatives of thiophene-based ureas have demonstrated efficacy against resistant bacterial strains such as Klebsiella pneumoniae and Staphylococcus aureus .

A study highlighted that compounds with similar structures showed minimum inhibitory concentrations (MICs) in the range of 0.03–0.12 μg/mL against pathogenic bacteria, showcasing their potential as effective antibacterial agents .

Anticancer Activity

The anticancer properties of urea derivatives have been well-documented. For example, related compounds have shown promising results in inhibiting the proliferation of various cancer cell lines with GI50 values indicating potent activity. The specific anticancer effects of 1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(thiophen-2-yl)urea need further investigation; however, its structural similarities suggest it may also exhibit selective cytotoxicity against tumor cells .

Case Studies

- Antibacterial Efficacy : A study on thiourea derivatives demonstrated significant antibacterial activity against Staphylococcus aureus with IC50 values around 0.25 μg/mL, indicating a strong potential for developing new antibacterial agents based on this scaffold .

- Antitumor Activity : Another compound with a similar structure exhibited broad-spectrum antitumor activity across various cancer types, including lung and breast cancers, with notable selectivity and lower cytotoxicity towards normal cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Key Observations:

Structural Diversity: The indoline core in the target compound distinguishes it from analogs with benzofuran or thiazole backbones. Indoline’s planar structure may enhance DNA intercalation or protein binding compared to non-aromatic substituents. The hydroxyethyl spacer in the target compound contrasts with the chalcone linker in , which is associated with π-π stacking but reduced solubility.

The 3-methylthiophene group in correlates with antifungal efficacy, implying that thiophene substitution patterns critically influence bioactivity.

Physicochemical Properties :

- The target compound’s molecular weight (329.42 g/mol) falls within the optimal range for oral bioavailability (<500 g/mol), unlike the triazolone derivative (384.5 g/mol) , which may face solubility challenges.

Research Findings and Data Gaps

- Biological Screening : While the target compound lacks published data, analogs like the pyrimidin-2-ol derivatives in were evaluated using the Mosmann cytotoxicity assay , showing IC₅₀ values of 5–20 µM against HeLa cells. This method could guide future testing of the target compound.

- Synthetic Routes: The target compound’s synthesis likely parallels methods described for urea-thiophene hybrids in , where condensation reactions with KOH in ethanol yield stable products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.